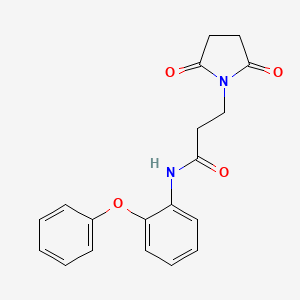![molecular formula C19H19N3O3S B4678614 2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-phenylacetamide](/img/structure/B4678614.png)
2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-phenylacetamide
Descripción general
Descripción
2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-phenylacetamide, commonly known as DMTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTA is a thioether derivative of 1,3,4-oxadiazole, which is a heterocyclic compound known for its diverse biological activities.
Aplicaciones Científicas De Investigación
DMTA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, DMTA has been shown to exhibit anti-inflammatory, antitumor, and antibacterial activities. DMTA has also been studied for its potential as a fluorescent probe for detecting metal ions in biological systems. In material science, DMTA has been used as a building block for the synthesis of novel polymers and materials with unique properties. In organic electronics, DMTA has been used as a hole transport material in organic light-emitting diodes.
Mecanismo De Acción
The mechanism of action of DMTA is not well understood, but it is believed to be related to its thioether and oxadiazole moieties. The thioether group is known to exhibit antioxidant and radical scavenging activities, while the oxadiazole group is known to interact with biological macromolecules such as proteins and nucleic acids. DMTA may also interact with metal ions and modulate their biological functions.
Biochemical and Physiological Effects
DMTA has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DMTA can inhibit the growth of cancer cells and bacteria, as well as reduce the production of pro-inflammatory cytokines. In vivo studies have shown that DMTA can reduce inflammation and oxidative stress in animal models of disease. DMTA has also been shown to have low toxicity and good biocompatibility, making it a promising compound for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMTA has several advantages for lab experiments, including its high yield and purity, low toxicity, and good solubility in common organic solvents. However, DMTA is relatively expensive and may not be readily available in some research settings. Additionally, the mechanism of action of DMTA is not well understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on DMTA. One direction is to further investigate its mechanism of action and interactions with biological macromolecules and metal ions. Another direction is to explore its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, DMTA could be further developed as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Finally, DMTA could be used as a building block for the synthesis of novel materials with unique properties for various applications.
Propiedades
IUPAC Name |
2-[[5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-13-8-14(2)10-16(9-13)24-11-18-21-22-19(25-18)26-12-17(23)20-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHRSYFSTBGKER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=NN=C(O2)SCC(=O)NC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4678534.png)

![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4678544.png)

![2-[4-allyl-5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4678550.png)
![4-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4678559.png)
![2,3-dichloro-4-methoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B4678567.png)

![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4678579.png)
![5-({[3-(dimethylamino)propyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide](/img/structure/B4678581.png)
![N-{2-[(4-isobutyryl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}acetamide](/img/structure/B4678585.png)
![methyl 3-chloro-6-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4678593.png)

![6-chloro-N-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4678612.png)